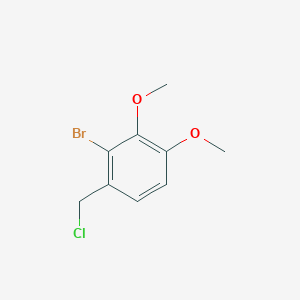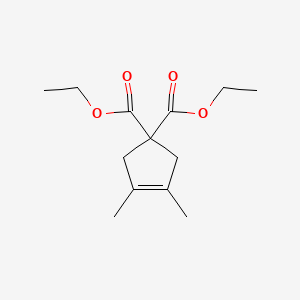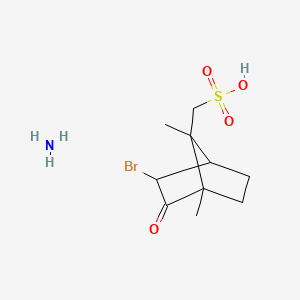
2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the bromomethyl, chloromethyl, and two methoxy groups attached to it. The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures often undergo nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) attacks an electrophilic carbon attached to a good leaving group (like -Br or -Cl), resulting in the substitution of the leaving group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures are often colorless liquids at room temperature, with densities greater than water .
Aplicaciones Científicas De Investigación
Synthesis and Conversion into Functionalized Compounds
The compound 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene has been utilized in the synthesis of various sulfur-functionalized quinone derivatives. This involves regioselective bromination of similar compounds, followed by conversion processes to create new derivatives (Aitken et al., 2016).
Application in Light-emitting Devices
This compound has also been used in the synthesis of a green light-emitting monomer. By undergoing specific reactions like the Horner-Wittig-Emmons reaction, it contributes to the development of materials with potential applications in light-emitting devices (Kang Shou-xin, 2010).
Role in Homogeneous Catalysis
In the field of homogeneous catalysis, derivatives of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene have been used in creating new classes of C−N donor ligands. These compounds, through various chemical reactions, contribute to the development of efficient catalysts for reactions like the Heck and Suzuki C−C coupling reactions (César et al., 2002).
Involvement in Redox Polymer Synthesis
The compound is also relevant in the synthesis of redox polymers. It serves as a precursor in reactions leading to poly(3,4-dimethoxy-o-tolylene), a polymer with significant oxidation resistance and potential in various industrial applications (Moulay & M'zyène, 2006).
Mecanismo De Acción
The mechanism of action would depend on the specific reaction this compound is involved in. In a nucleophilic substitution reaction, for example, the mechanism often involves the nucleophile attacking the carbon attached to the leaving group, leading to the formation of a new bond and the departure of the leaving group .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEFWNYZWWCHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322288 | |
| Record name | 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |
CAS RN |
7477-50-1 | |
| Record name | NSC400850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3056775.png)




![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)


![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)


